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Ruthenium(3+) trifluoride

thermal stability precursor decomposition CVD precursor

Ruthenium(3+) trifluoride (RuF3, CAS 51021-05-7) is an inorganic ruthenium(III) halide with formula weight 158.07 g·mol⁻¹. It is a dark brown, water-insoluble crystalline solid that crystallizes in the rhombohedral R3c space group (No. 167) and has an experimental density of 5.36 g·cm⁻³.

Molecular Formula F3Ru
Molecular Weight 158.1 g/mol
CAS No. 51021-05-7
Cat. No. B3031564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(3+) trifluoride
CAS51021-05-7
Molecular FormulaF3Ru
Molecular Weight158.1 g/mol
Structural Identifiers
SMILESF[Ru](F)F
InChIInChI=1S/3FH.Ru/h3*1H;/q;;;+3/p-3
InChIKeyYRQNNUGOBNRKKW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium(3+) Trifluoride (RuF3) CAS 51021-05-7 – Technical Baseline for Scientific Procurement


Ruthenium(3+) trifluoride (RuF3, CAS 51021-05-7) is an inorganic ruthenium(III) halide with formula weight 158.07 g·mol⁻¹ [1]. It is a dark brown, water-insoluble crystalline solid that crystallizes in the rhombohedral R3c space group (No. 167) and has an experimental density of 5.36 g·cm⁻³ [1][2]. The compound is distinct among ruthenium precursors for its combination of high thermal stability, insolubility, and fluoride-rich composition, positioning it as a candidate for applications requiring a non-hygroscopic, halide-rich ruthenium source.

Why RuCl3 or Other Ruthenium Halides Cannot Simply Replace RuF3


The assumption that ruthenium(III) chloride (RuCl3) can substitute for ruthenium(III) fluoride overlooks critical differences in thermal stability, solubility, and anion-specific reactivity. RuF3 remains solid and undecomposed above 650 °C, whereas RuCl3 decomposes above 500 °C [1][2]. RuF3 is insoluble in water, contrasting with the water solubility of RuCl3, which directly impacts processing in aqueous or humid environments [1][2]. Furthermore, RuF3 serves as a non-volatile anchor in fluoride-volatility processes, while higher ruthenium fluorides (RuF4, RuF5) are volatile and readily lost [3]. These differences mean that selecting the wrong precursor can lead to premature decomposition, contamination, or loss of active ruthenium species, making direct substitution technically unsound.

Quantitative Differentiation Evidence for RuF3 Against Closest Analog Ruthenium(III) Chloride


Higher Thermal Stability: RuF3 Decomposition Exceeds 650 °C vs. >500 °C for RuCl3

Ruthenium(3+) trifluoride remains undecomposed above 650 °C, while anhydrous ruthenium(III) chloride decomposes above 500 °C [1][2]. This represents a thermal stability advantage of at least 150 °C.

thermal stability precursor decomposition CVD precursor

Water Insolubility of RuF3 Enables Handling in Aqueous Environments Unlike Soluble RuCl3

RuF3 is practically insoluble in water, whereas RuCl3 is soluble [1][2]. This qualitative difference is critical for applications where dissolution would compromise integrity or introduce unwanted ions.

solubility precursor handling water-sensitive synthesis

Enhanced Thermodynamic Stability: RuF3 Formation Energy –1.911 eV/atom vs. –0.989 eV/atom for RuCl3

Density functional theory (DFT) calculations from the Materials Project yield a formation energy of –1.911 eV/atom for RuF3, compared to –0.989 eV/atom for RuCl3 [1][2]. The –0.922 eV/atom difference indicates significantly greater thermodynamic stability for the fluoride.

formation energy DFT thermodynamic stability

Non-Volatile Residue vs. Volatile RuF5: RuF3 Decomposes >650 °C While RuF5 Boils at ~227 °C

RuF3 decomposes above 650 °C without melting, making it effectively non-volatile [1]. In contrast, ruthenium pentafluoride (RuF5) is a volatile solid with a reported boiling point of approximately 227 °C [2]. The >423 °C difference in volatility threshold is exploited in fluoride volatility processes for nuclear fuel reprocessing, where RuF3 remains as a non-volatile residue while volatile species are separated.

volatility fluoride volatility nuclear fuel reprocessing

In-Situ Passivation: RuF3-4 Compounds Protect Ru Surfaces During CF4/O2 Plasma Etching

During CF4/O2 inductively coupled plasma etching of ruthenium thin films, RuF3-4 compounds form a surface passivation layer that reduces chemical reactions between Ru and oxygen radicals [1]. This enables anisotropic etching with a near-vertical taper angle of 89°, critical for semiconductor device fabrication.

passivation plasma etching Ru thin film

High-Value Application Scenarios for Ruthenium(3+) Trifluoride (RuF3) Based on Quantitative Evidence


High-Temperature CVD/ALD Precursor for Ruthenium Thin Films

RuF3 is suitable as a solid precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) of ruthenium-containing films where the precursor delivery line or substrate temperature exceeds 500 °C. Its decomposition temperature above 650 °C [1] provides a wider thermal process window compared to RuCl3, which decomposes above 500 °C [2]. The water insolubility of RuF3 [1] also reduces handling constraints in ambient environments.

Non-Volatile Ruthenium Species in Nuclear Fuel Fluoride Volatility Reprocessing

In fluoride volatility reprocessing of spent nuclear fuel, RuF3 serves as a desirable non-volatile solid residue that remains behind while volatile fluorides (UF6, PuF6) are separated [1]. Its decomposition above 650 °C [2] ensures it does not volatilize under process conditions, in contrast to RuF5 (boiling point ~227 °C) [3], which would contaminate the volatile product stream.

Anhydrous Synthesis of Ruthenium Complexes in Halide-Rich Environments

For the synthesis of ruthenium coordination complexes requiring anhydrous, halide-rich conditions, RuF3 offers a non-hygroscopic, water-insoluble fluoride source [1]. Its thermodynamic stability (formation energy –1.911 eV/atom [2]) suggests lower reactivity toward adventitious moisture compared to RuCl3 (–0.989 eV/atom [3]), reducing unintended hydrolysis during complex formation.

Passivation Layer Formation in Plasma Etching of Ruthenium Interconnects

During CF4/O2 plasma etching of ruthenium thin films in semiconductor fabrication, the in-situ formation of RuF3-4 passivation layers [1] protects the Ru surface from isotropic attack by oxygen radicals. This enables anisotropic etching profiles (taper angle ~89°) essential for defining high-aspect-ratio features in advanced interconnect structures.

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